molecular formula C8H8FNO2 B119277 (2S)-2-amino-2-(3-fluorophenyl)acetic acid CAS No. 154006-66-3

(2S)-2-amino-2-(3-fluorophenyl)acetic acid

Cat. No.: B119277
CAS No.: 154006-66-3
M. Wt: 169.15 g/mol
InChI Key: LVYBCZIDQKJNFP-ZETCQYMHSA-N
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Description

(2S)-2-amino-2-(3-fluorophenyl)acetic acid is a strategically valuable, enantiomerically pure fluorinated amino acid serving as a key chiral building block in advanced pharmaceutical research and development. The introduction of a fluorine atom at the 3-position of the phenyl ring is a well-established strategy in medicinal chemistry to fine-tune the properties of lead compounds . This modification can significantly enhance metabolic stability by shielding susceptible sites from oxidative metabolism, thereby prolonging the in vivo activity of potential drug candidates . Furthermore, the fluorophenyl group can increase lipophilicity and membrane permeability, which often improves target binding affinity and cellular uptake . This compound is primarily employed in the synthesis of complex small molecules and is of particular interest in the development of therapeutics targeting the central nervous system, as well as in the creation of selective enzyme inhibitors . Its role is critical for exploring novel structure-activity relationships and for optimizing the potency and druggability of new chemical entities in the fight against various diseases, including cancer . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYBCZIDQKJNFP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Chiral Building Block in Pharmaceutical Synthesis

The defined stereochemistry and the presence of a fluorine atom make (2S)-2-amino-2-(3-fluorophenyl)acetic acid a versatile starting material in the synthesis of pharmaceuticals. Its structural rigidity and potential for specific molecular interactions are highly desirable in drug design.

This compound and its derivatives are key components in the asymmetric synthesis of a variety of bioactive compounds. A notable application of structurally related amino acids is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs known as gliptins. For instance, the synthesis of sitagliptin, a potent DPP-4 inhibitor, involves a chiral β-amino acid derived from a trifluorophenyl precursor. allfordrugs.comnih.govgoogle.com This highlights the role of fluorinated phenyl-containing amino acid scaffolds in creating complex, therapeutically relevant molecules. The synthesis of such inhibitors often relies on the precise stereochemical control offered by chiral building blocks to ensure high efficacy and selectivity for the target enzyme. nih.govmdpi.comoatext.com

The incorporation of unnatural amino acids like this compound into peptide sequences is a common strategy to develop peptidomimetics with improved pharmacological properties. peptide.comchempep.com Peptidomimetics are designed to mimic the bioactive conformation of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. rsc.org The phenylglycine backbone restricts the conformational flexibility of the peptide chain, which can lead to enhanced receptor binding affinity and selectivity. rsc.org Furthermore, the fluorine atom can introduce favorable electronic interactions and increase resistance to enzymatic degradation. nih.gov While direct examples of this compound in specific peptidomimetics are not extensively documented in publicly available literature, the principles of peptidomimetic design strongly support its potential utility in this area. digitellinc.com

This compound can serve as a precursor for the synthesis of more complex, novel amino acid derivatives. The amino and carboxylic acid functional groups provide convenient handles for chemical modification, allowing for the attachment of various side chains or the formation of cyclic structures. mdpi.com These modifications can be used to fine-tune the steric and electronic properties of the molecule to optimize its interaction with a biological target. For example, the amino group can be acylated or alkylated, while the carboxyl group can be converted to esters or amides, leading to a diverse library of compounds for screening in drug discovery programs. nih.gov

Structure-Activity Relationship (SAR) and Structural Modifications for Enhanced Biological Activity

The biological activity of molecules derived from this compound is profoundly influenced by both the fluorine substituent and the chiral configuration of the α-carbon. Understanding these structure-activity relationships is crucial for designing more potent and selective therapeutic agents.

The introduction of a fluorine atom into a phenyl ring can have significant effects on a molecule's biological properties. chimia.chresearchgate.net Fluorine is highly electronegative and can alter the acidity or basicity of nearby functional groups, which in turn can influence molecular recognition and binding affinity. nih.gov The carbon-fluorine bond is also very strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. chimia.ch

The position of the fluorine atom on the phenyl ring is critical. In the case of the 3-fluoro (meta) position, the fluorine atom exerts a strong inductive electron-withdrawing effect, which can influence the electronic distribution of the entire aromatic ring and its interactions with target proteins. Furthermore, fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and enhancing its pharmacokinetic profile. nih.govchimia.ch For example, studies on 3-fluorophenmetrazine, a compound containing a 3-fluorophenyl moiety, have provided insights into the pharmacokinetic behavior of such structures, showing that the compound is primarily excreted unchanged, indicating a degree of metabolic stability. nih.gov

The following table summarizes the potential effects of fluoro substitution on drug properties:

PropertyEffect of Fluoro SubstitutionRationale
Binding Affinity Can increase or decreaseAlters electronic interactions (e.g., hydrogen bonding, dipole-dipole) with the target protein. nih.gov
Metabolic Stability Generally increasesThe strong C-F bond can block sites of oxidative metabolism. chimia.ch
Lipophilicity Generally increasesCan improve membrane permeability and absorption. nih.gov
pKa Can be alteredThe electronegativity of fluorine can influence the acidity/basicity of nearby functional groups. nih.gov

Chirality is a fundamental aspect of molecular recognition in biological systems. The (2S) configuration of this compound means that it will interact with chiral biological targets, such as enzymes and receptors, in a stereospecific manner. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being much more potent than the other. mdpi.com

The specific spatial arrangement of the amino, carboxyl, and 3-fluorophenyl groups in the (2S)-enantiomer dictates how it fits into a binding site. This precise orientation is crucial for establishing the necessary interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) for biological activity. For instance, in the case of DPP-4 inhibitors, the (R)-stereochemistry of the β-amino acid component is essential for potent inhibition. nih.gov This underscores the critical role of chirality in achieving high target selectivity and minimizing off-target effects, which can lead to adverse drug reactions. The enantioselective synthesis of chiral amines and amino acids is therefore a key focus in pharmaceutical development to ensure the production of the desired stereoisomer. nih.govumich.edudiva-portal.org

Investigation of Amino Group Reactivity and its Role in Biological Interactions

The amino group is a critical functional moiety in the structure of this compound, playing a pivotal role in its potential biological activities. The reactivity of this primary amine allows for a wide range of chemical modifications, making it a valuable handle in the synthesis of derivative compounds for drug discovery. For instance, the amine group can readily undergo acylation reactions with various acid chlorides or carboxylic acids to form amide bonds. This is a common strategy in medicinal chemistry to create libraries of related compounds with diverse properties.

In the context of biological interactions, the amino group, which is typically protonated at physiological pH, is crucial for forming ionic bonds and hydrogen bonds with biological targets such as enzymes and receptors. These non-covalent interactions are fundamental to the molecular recognition process that underlies the pharmacological effect of a drug molecule. The specific positioning of the amino group on the chiral center of this compound, combined with the electronic influence of the 3-fluoro substituent on the phenyl ring, dictates the strength and geometry of these interactions, thereby influencing the compound's binding affinity and specificity for its target. The reactivity of the amine group is also central to its use as a scaffold in creating more complex molecules, such as the 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which are noted for their broad spectrum of pharmacological activities. researchgate.net

Exploration of Pharmacological Potentials and Therapeutic Modalities

The unique structural features of this compound make it and its derivatives subjects of interest across various therapeutic areas. The presence of the aryl acetic acid moiety, the chiral amino group, and the fluorine substituent provides a versatile scaffold for exploring a range of pharmacological activities.

Research into novel therapies for hyperlipidemia has explored various chemical structures. One area of investigation involves aminothiazole compounds that incorporate a phenoxy acetic acid moiety. A study focused on the synthesis and evaluation of a series of these compounds for their lipid-lowering effects in high-fat diet-induced hyperlipidemic rats. nih.gov While this study does not directly test this compound, it establishes a proof of concept that linking an amino-heterocycle (like aminothiazole) to an acetic acid derivative can yield compounds with significant hypolipidemic activity. nih.gov The general class of aromatic amino acids and their derivatives have also been examined as potential hypolipidemic agents. scispace.com These findings suggest that derivatives of this compound could be promising candidates for development as new hypolipidemic drugs.

The 2-aminothiazole (B372263) nucleus is a privileged scaffold in medicinal chemistry, known to be a component of many therapeutically valuable molecules. jocpr.com The rise of antimicrobial resistance has spurred the development of new agents, with thiazole (B1198619) derivatives being a major focus. jocpr.combiointerfaceresearch.com

A study detailed the synthesis of novel thiazole derivatives incorporating β-amino acid and aromatic moieties to assess their antimicrobial potential against multidrug-resistant pathogens. mdpi.com Several of these compounds demonstrated potent and selective bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 1–2 µg/mL. mdpi.com Some derivatives also exhibited antifungal activity against resistant strains like Candida auris and Aspergillus fumigatus. mdpi.com The structure-activity relationship in this study highlighted that substitutions on the aromatic ring were critical for the observed selective antibacterial activity. mdpi.com

The table below summarizes the antimicrobial activity of selected thiazole derivatives from the study, demonstrating their efficacy against various pathogens.

CompoundS. aureus (MRSA) MIC (µg/mL)S. aureus (VRSA) MIC (µg/mL)C. auris MIC (µg/mL)A. fumigatus MIC (µg/mL)
2a 24>6432
2b 223232
2c 24>6464
5a >64>6464>64
Vancomycin 2>128NTNT
Voriconazole NTNT21
Data sourced from a study on novel thiazole derivatives. mdpi.com NT = Not Tested.

These findings underscore the potential of using amino acid scaffolds like this compound to generate novel thiazole-based antimicrobial agents.

Aryl propionic and aryl acetic acid derivatives are well-established classes of Non-Steroidal Anti-inflammatory Drugs (NSAIDs). orientjchem.org These compounds primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. orientjchem.org The development of new anti-inflammatory agents often focuses on creating derivatives of these core structures to enhance potency and reduce side effects. orientjchem.orgmdpi.com

Studies have shown that creating amide or ester derivatives from the carboxylate function of NSAIDs can lead to enhanced anti-inflammatory activity with reduced ulcerogenic potential. orientjchem.org Research on various phenylbutanal and carboxylic acid analogues has identified compounds with potent inhibitory effects on both COX-1/2 and 5-lipoxygenase (5-LOX) enzymes in vitro, which translated to significant analgesic and anti-inflammatory effects in vivo. nih.gov Given that this compound belongs to the aryl acetic acid class, it and its derivatives represent a promising area for the discovery of new anti-inflammatory agents. The amino group offers a convenient point for chemical modification to produce novel amides and other analogues with potentially superior therapeutic profiles.

Cancer cells often exhibit altered metabolic pathways, including an increased dependence on the amino acid glutamine. researchgate.netnih.gov The mitochondrial enzyme glutaminase (B10826351) (GLS) plays a crucial role in cancer metabolism by converting glutamine to glutamate, which then fuels the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov This dependency makes GLS a promising therapeutic target for cancer treatment, and selective GLS inhibitors are actively being investigated. nih.gov

A high-throughput screening effort identified a molecule containing a 2-amino-thiazole nucleus as a glutaminase inhibitor. researchgate.net Subsequent structure-activity relationship (SAR) studies explored modifications to this initial hit. The research found that specific substitutions, including a 4-F and phenylacetic moiety on one of the rings, were beneficial for potent and specific GLS inhibition. researchgate.net This highlights a direct link between structures related to this compound and the inhibition of a key enzyme in cancer metabolism. The findings suggest that incorporating the (3-fluorophenyl)acetic acid structure into a suitable heterocyclic scaffold, such as aminothiazole, could be a viable strategy for developing novel and selective glutaminase inhibitors for cancer therapy. researchgate.net

The search for novel anti-diabetic therapies is ongoing, with a focus on developing molecules that can effectively manage blood glucose levels. mdpi.com Some modern anti-diabetic drugs are based on amino acid or peptide structures. For example, sitagliptin, a drug for type II diabetes, contains a 3-amino-4-(2,4,5-trifluorophenyl) butyric acid core structure. nih.gov

Preclinical research has investigated the hypoglycemic effects of new candidate molecules derived from modifying such structures. In one study, a derivative was synthesized by combining 3-amino-4-(2,4,5-trifluorophenyl) butyric acid with menthol. nih.gov This novel compound demonstrated a significant hypoglycemic effect in a hyperglycemic mouse model, with its efficacy at a high dose surpassing that of the positive control drug, metformin. nih.gov While this study used a trifluorophenyl derivative, it underscores the potential of fluorinated phenyl amino acid structures as a foundation for new anti-diabetic agents. This suggests that this compound could serve as a valuable starting point or structural motif in the design and preclinical investigation of new molecules for diabetes research. nih.gov

Potential in Anti-cancer Therapeutics Development

The potential of This compound in the development of anti-cancer therapeutics remains a speculative area within drug discovery. Generally, non-proteinogenic amino acids are valuable as chiral building blocks for the synthesis of more complex molecules with potential therapeutic activities. The introduction of a fluorine atom at the meta-position of the phenyl ring can influence the compound's lipophilicity, pKa, and ability to form hydrogen bonds, which are critical parameters for drug-target interactions.

In the broader context of anti-cancer research, related heterocyclic compounds derived from various amino acid scaffolds have been investigated for their therapeutic potential. For instance, the synthesis of novel heterocyclic compounds is a significant focus in the search for new molecules with anti-cancer activity and low toxicity. However, specific studies initiating from This compound to create anti-cancer agents are not prominently reported.

Design and Synthesis of Advanced Derivatives for Specific Biological Targets

The design and synthesis of advanced derivatives of This compound for specific biological targets in cancer therapy is a theoretical exercise in the absence of direct published research. Hypothetically, this compound could serve as a scaffold for the synthesis of various classes of compounds, including but not limited to, peptides, alkaloids, and other heterocyclic structures. The primary amine and carboxylic acid functional groups provide versatile handles for chemical modification.

For example, the amino group could be acylated or used in the formation of amide bonds to construct peptidomimetics or other complex amides. The carboxylic acid could be esterified or converted to an amide to introduce further diversity. These modifications would be guided by the structural requirements of a specific biological target, such as a kinase, protease, or other enzyme implicated in cancer progression.

While there is extensive literature on the synthesis of heterocyclic compounds and other derivatives from various starting materials for anti-cancer applications, a direct line of research originating from This compound for this purpose is not evident in the available scientific and patent literature. Therefore, detailed research findings and data tables on its advanced derivatives for specific biological targets in oncology cannot be provided at this time.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS))

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms. Expected signals would include a multiplet for the single proton on the alpha-carbon (the chiral center), distinct signals in the aromatic region for the four protons on the 3-fluorophenyl ring, and broad signals for the amine and carboxylic acid protons.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. For this compound, eight distinct signals are expected: one for the carboxylic carbon, one for the alpha-carbon, and six for the carbons of the fluorophenyl ring. The carbon atom bonded to fluorine will show a characteristic large coupling constant (¹J-CF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. It would show a single signal for the fluorine atom on the phenyl ring, and its coupling to nearby protons (³J-HF) and carbons (¹J-CF, ²J-CF, etc.) provides definitive proof of its position on the aromatic ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. taylorandfrancis.com LC-MS is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to definitively establish the molecular formula (C₈H₈FNO₂).

TechniqueInformation Yielded for (2S)-2-amino-2-(3-fluorophenyl)acetic acid
¹H NMR Confirms proton environment and connectivity. Shows signals for α-H, aromatic Hs, NH₂, and COOH protons.
¹³C NMR Identifies all eight carbon atoms and confirms the carbon skeleton. C-F coupling confirms fluorine position.
¹⁹F NMR Provides direct evidence and chemical environment of the fluorine atom.
2D NMR (COSY, HSQC, HMBC) Establishes H-H, C-H (1-bond), and C-H (multiple bonds) correlations to confirm atomic connectivity. core.ac.uk
LC-MS Determines molecular weight (169.15 g/mol ) and confirms molecular formula (C₈H₈FNO₂) via accurate mass measurement. glpbio.com

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

For chiral molecules like this compound, it is critical to not only assess chemical purity but also to determine the enantiomeric purity, or enantiomeric excess (ee). Chiral chromatography is the gold standard for this purpose. phenomenex.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) using a chiral stationary phase (CSP) are the most common methods for separating enantiomers. nih.gov The principle relies on the differential interaction of the two enantiomers (S and R forms) with the chiral environment of the column, leading to different retention times.

The process typically involves:

Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amino acid enantiomers. nih.gov

Method Development: A systematic screening of mobile phases (combinations of solvents like hexane/ethanol or acetonitrile/water with acidic or basic additives) is performed to achieve baseline separation of the two enantiomers. nih.gov

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram. For a pure (2S) sample, the peak corresponding to the (2R) enantiomer should be minimal or absent.

The chemical purity is typically assessed using a standard reversed-phase HPLC method with a non-chiral column (e.g., C18), which separates the target compound from any synthetic precursors or byproducts.

ParameterMethodPurpose
Chemical Purity Reversed-Phase HPLC/UPLCTo quantify impurities from the synthesis process.
Enantiomeric Purity (ee) Chiral HPLC/UPLC with a Chiral Stationary Phase (CSP)To separate and quantify the (2S) and (2R) enantiomers.
Identity Confirmation Comparison of retention time with a known reference standardTo confirm the identity of the compound in a sample matrix.

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide valuable insights into the properties and behavior of this compound at the atomic level, complementing experimental data.

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. By using molecular mechanics or quantum mechanics methods, the potential energy surface of the molecule can be explored by rotating its single bonds (e.g., the Cα-C(phenyl) bond and Cα-C(OOH) bond). The resulting low-energy conformers provide a picture of the molecule's preferred shapes, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net If this amino acid were being investigated as a potential enzyme inhibitor or receptor agonist/antagonist, docking studies would be performed to:

Predict the binding mode and affinity of the compound within the active site of the target protein.

Identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex.

Provide a structural basis for the molecule's biological activity and guide the design of more potent analogs. researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model chemical reactions involving this compound. These calculations can elucidate reaction mechanisms by:

Determining the geometries and energies of reactants, transition states, and products.

Calculating the activation energy barriers for different potential reaction pathways.

Providing insights into the electronic effects of the fluorine substituent on the reactivity of the molecule.

This approach is valuable for optimizing synthetic routes or understanding potential metabolic transformations of the compound.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Catalysts for Amino Acid Synthesis

The synthesis of enantiomerically pure non-proteinogenic amino acids is a cornerstone of modern drug design. mdpi.com Research is increasingly focused on developing highly efficient and selective catalysts to control stereochemistry during synthesis.

Key areas of development include:

Organocatalysis : Bifunctional organocatalysts, such as tertiary amine-squaramides, have been successfully employed in enantioselective Mannich-type reactions to produce precursors for non-proteinogenic α-amino acids. rsc.org These catalysts offer a metal-free alternative, reducing the risk of heavy metal contamination in the final product.

Metal-Based Catalysis : Chiral Ni(II) complexes of Schiff bases are used for the asymmetric synthesis of tailor-made amino acids. nih.gov These systems allow for the stereocontrolled alkylation of glycine (B1666218) equivalents to generate a wide variety of α-amino acids with high diastereoselectivity. nih.gov Palladium catalysis has also been applied for the site-selective fluorination of C-H bonds to produce fluorinated α-amino acids, often using a directing group to facilitate metal coordination. nih.gov

Biocatalysis : Transaminases are being explored as commercial biocatalysts for preparing amino acids from corresponding keto acids. researchgate.net These enzymes can operate under mild conditions with high stereoselectivity, offering a green alternative to traditional chemical methods. researchgate.net

Catalyst TypeExampleReaction TypeKey Advantages
Organocatalyst Tertiary Amine-SquaramideMannich-type additionMetal-free, high enantioselectivity. rsc.org
Metal Complex Chiral Ni(II)-Schiff BaseAsymmetric alkylationHigh diastereoselectivity, wide substrate scope. nih.gov
Biocatalyst TransaminaseReductive aminationMild reaction conditions, high stereospecificity, environmentally friendly. researchgate.netrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Transitioning from laboratory-scale batch synthesis to scalable industrial production presents significant challenges. Flow chemistry and automated platforms offer promising solutions for the efficient and safe manufacturing of chiral amino acids and their derivatives.

Advantages of flow chemistry include:

Enhanced Safety and Control : Continuous-flow microreactors provide superior heat and mass transfer compared to large batch vessels, allowing for precise control over reaction parameters and the safe use of hazardous reagents. technologynetworks.com

Scalability : Flow processes can be scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. technologynetworks.comrsc.org

Process Intensification : Multiple reaction and purification steps can be "telescoped" into a single, continuous process, eliminating the need for intermediate isolation and reducing solvent waste. rsc.orgnih.gov

Automated fast-flow peptide synthesis (AFPS) instruments, for example, have demonstrated the ability to rapidly assemble peptide chains, incorporating amino acid residues in as little as 40 seconds at elevated temperatures. amidetech.comnih.gov Such automated platforms, initially designed for peptide synthesis, are being adapted for the production of complex small molecules, including amino acid derivatives, enabling rapid optimization and production. amidetech.commit.educhemrxiv.org This technology significantly reduces the time and labor required for chemical production, making it a viable alternative to biological expression systems for producing proteins and peptides containing non-canonical amino acids. nih.gov

Application in Chemical Biology Probes and Tools for Proteomic Studies

Fluorinated amino acids are invaluable tools in chemical biology for interrogating protein structure and function. The fluorine atom serves as a sensitive probe due to its unique spectroscopic properties.

¹⁹F NMR Spectroscopy : The introduction of a fluorine atom into a protein provides a powerful handle for Nuclear Magnetic Resonance (NMR) studies. nih.gov Since ¹⁹F has a natural abundance of 100% and is absent in native biological systems, it provides a clean spectroscopic window to study protein folding, stability, and interactions without interference from other signals. nih.govresearchgate.net

Chemical Probes : The incorporation of fluorinated amino acids into peptides can create probes to study enzyme kinetics and protein-protein interactions. Covalent chemical probes, including those with fluorinated moieties, are increasingly used in proteomics to identify and characterize protein targets. nih.gov The strategic placement of fluorine can enhance the potency and selectivity of these probes. nih.gov For instance, trifluoromethyl groups can stabilize diazirine-based footprinters used in chemical proteomics by reducing undesirable side reactions. nih.gov

PET Imaging : The fluorine-18 (B77423) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging. nih.gov Synthesizing derivatives of (2S)-2-amino-2-(3-fluorophenyl)acetic acid with ¹⁸F would enable their use as imaging agents to track biological processes in vivo.

Exploration of New Therapeutic Applications for Novel Derivatives

The introduction of fluorine into drug candidates is a well-established strategy to enhance their therapeutic properties. mdpi.combohrium.com Fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. nbinno.com

Improved Pharmacokinetics : Fluorination can block sites of metabolic degradation, thereby increasing the biological half-life of a drug. mdpi.comnbinno.com The increased lipophilicity can also improve cell membrane permeability and oral bioavailability. nbinno.com

Enhanced Binding Affinity : The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with its biological target. researchgate.net

Novel Bioactivity : Researchers are actively designing and synthesizing novel derivatives of fluorinated amino acids to explore new therapeutic areas. For example, studies have shown that certain novel fluorinated amino acid derivatives exhibit potent anticancer activity against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). researchgate.net These compounds serve as building blocks for peptidomimetics and other small molecules targeting a range of diseases, from cancer to infectious diseases. mdpi.comresearchgate.net

Sustainable Synthesis Practices and Green Chemistry Principles in Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of complex molecules like this compound provides numerous opportunities to implement more sustainable practices.

The 12 Principles of Green Chemistry offer a framework for this transition:

Waste Prevention : Flow chemistry and telescoped reactions help minimize waste by reducing the need for intermediate purification steps. nih.govnih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic hydrogenation, for example, is a 100% atom-economical reaction. acs.org

Less Hazardous Chemical Synthesis : This principle encourages the use of substances with little to no toxicity. skpharmteco.com The use of biocatalysts like enzymes can replace hazardous reagents and operate under milder, safer conditions. researchgate.net

Designing Safer Chemicals : This involves creating products that are effective yet have minimal toxicity.

Safer Solvents and Auxiliaries : Efforts are underway to replace hazardous solvents like DMF in solid-phase synthesis with greener alternatives. skpharmteco.com

Design for Energy Efficiency : Reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org Flow reactors can improve energy efficiency through better heat transfer. technologynetworks.com

Use of Renewable Feedstocks : This encourages using raw materials from renewable sources.

Reduce Derivatives : Unnecessary steps like the use of protecting groups should be avoided, as they require additional reagents and generate waste. acs.org Enzymatic synthesis is highly specific and can often eliminate the need for protecting groups. acs.org

Catalysis : Catalytic reagents (including enzymes) are superior to stoichiometric reagents as they are required in small amounts and can be recycled. rsc.org

Design for Degradation : Chemical products should be designed to break down into harmless substances after use.

Real-time Analysis for Pollution Prevention : Process Analytical Technology (PAT) can be integrated into flow systems for real-time monitoring and control, preventing out-of-spec production and waste. technologynetworks.com

Inherently Safer Chemistry for Accident Prevention : This principle focuses on minimizing the potential for chemical accidents by choosing safer chemicals and processes. nih.gov

By integrating these principles, the synthesis of this compound and its derivatives can become more efficient, cost-effective, and environmentally responsible.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (2S)-2-amino-2-(3-fluorophenyl)acetic acid?

The synthesis typically involves asymmetric hydrogenation or enzymatic resolution to achieve the (2S)-configuration. For example, chiral auxiliaries like tert-butoxycarbonyl (Boc) groups can protect the amino group during coupling reactions, followed by deprotection under acidic conditions . Fluorination at the 3-position of the phenyl ring is often introduced via electrophilic aromatic substitution or cross-coupling reactions using fluorinated aryl halides. Post-synthetic purification via recrystallization or chiral chromatography ensures enantiomeric excess >98% .

Q. How is the stereochemical configuration of this compound verified?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is standard for enantiopurity assessment. Absolute configuration is confirmed via X-ray crystallography or comparison of experimental optical rotation values with literature data. The InChIKey NAHAKDRSHCXMBT-ZCFIWIBFSA-N (derived from analogous structures) can cross-reference spectral databases .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy: 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry and fluorine substitution patterns.
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
  • Thermogravimetric Analysis (TGA): Assesses thermal stability and hygroscopicity, critical for storage conditions .

Advanced Research Questions

Q. What strategies resolve racemic mixtures of 2-amino-2-(3-fluorophenyl)acetic acid to isolate the (2S)-enantiomer?

Advanced methods include:

  • Kinetic Resolution: Lipase-mediated hydrolysis of ester intermediates preferentially reacts with one enantiomer.
  • Diastereomeric Salt Formation: Use of chiral acids (e.g., tartaric acid) to crystallize the desired enantiomer.
  • Chiral Stationary Phases (CSPs): Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns achieves baseline separation .

Q. How does the 3-fluorophenyl substituent influence metabolic stability in preclinical studies compared to non-fluorinated analogs?

Fluorination reduces oxidative metabolism by cytochrome P450 enzymes due to electron-withdrawing effects, enhancing half-life in vivo. Comparative studies using LC-MS/MS reveal slower formation of hydroxylated metabolites in fluorinated analogs .

Q. What are the challenges in detecting trace impurities (e.g., des-fluoro byproducts) during quality control?

LC-MS/MS with multiple reaction monitoring (MRM) is essential. For fluorinated compounds, collision-induced dissociation (CID) optimizes fragment ion specificity. Limit of detection (LOD) < 0.1% requires high-resolution quadrupole-time-of-flight (Q-TOF) instruments .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

The carboxylic acid group confers pH-dependent solubility: poorly soluble in neutral buffers (<1 mg/mL at pH 7.4) but soluble in alkaline conditions. Co-solvents (e.g., PEG-400) or lipid-based nanoemulsions improve bioavailability .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powder.
  • Storage: Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.